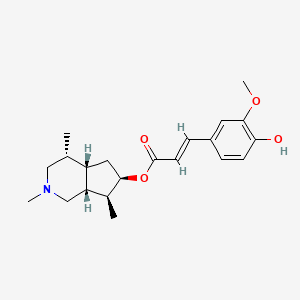

(2E)-11-hydroxy-2-dodecenoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

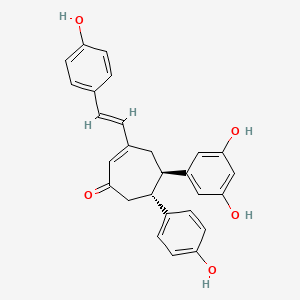

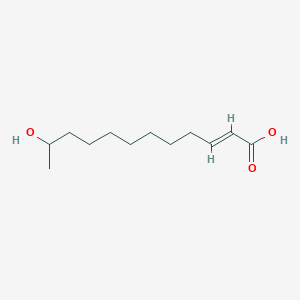

(2E)-11-hydroxy-2-dodecenoic acid is an alpha,beta-unsaturated monocarboxylic acid, an omega-hydroxy fatty acid, a hydroxy monounsaturated fatty acid, a medium-chain fatty acid and a straight-chain fatty acid. It derives from a trans-2-dodecenoic acid.

Applications De Recherche Scientifique

Cosmetic and Therapeutic Formulations

Hydroxy acids, including compounds like (2E)-11-hydroxy-2-dodecenoic acid, are extensively utilized in cosmetic and therapeutic formulations to achieve a variety of beneficial skin effects. These compounds are key ingredients in products aiming to treat photoaging, acne, ichthyosis, rosacea, pigmentation disorders, and psoriasis. They are particularly noted for their role in cosmetic formulations and dermatologic applications, where they help in skin rejuvenation and treatment of various skin conditions. However, the biological mechanisms of action of these hydroxy acids are complex and still require further elucidation. The cosmetic vehicles play an essential role in the efficacy of these products, emphasizing the significance of formulation in the application of these compounds (Kornhauser, Coelho, & Hearing, 2010).

Biotechnological Production and Applications

Lactic acid, another hydroxy acid, is prominently produced from biomass through the fermentation of sugars. It serves not only as a precursor for the synthesis of biodegradable polymers but also as a feedstock for green chemistry, leading to the production of valuable chemicals like pyruvic acid, acrylic acid, 1,2-propanediol, and lactate esters. The biotechnological routes for the production of these chemicals from lactic acid signify a move towards more sustainable and environmentally friendly processes, hinting at the potential for similar approaches with compounds like (2E)-11-hydroxy-2-dodecenoic acid (Gao, Ma, & Xu, 2011).

Antioxidant Properties and Structure-Activity Relationships

Hydroxycinnamic acids, a class of compounds closely related to (2E)-11-hydroxy-2-dodecenoic acid, possess notable antioxidant properties. Studies focusing on structure-activity relationships (SARs) have identified key features that contribute to their antioxidant activity. These include the presence of an unsaturated bond in the side chain and specific modifications of the aromatic ring and carboxylic function. Understanding these SARs helps in optimizing the structure of these compounds to develop potent antioxidants, potentially beneficial for managing oxidative stress-related diseases (Razzaghi-Asl et al., 2013).

Potential in Cosmeceuticals

Hydroxycinnamic acids and their derivatives exhibit a multifunctional role when used as ingredients in cosmeceuticals. They have demonstrated antioxidant, anti-collagenase, anti-inflammatory, antimicrobial, and anti-tyrosinase activities, along with UV protective effects. These properties suggest their potential use as anti-aging, anti-inflammatory agents, preservatives, and ingredients for correcting hyperpigmentation. However, their poor stability and easy degradation are challenges that need to be addressed, often requiring innovative formulation techniques like microencapsulation for effective topical application (Taofiq et al., 2017).

Propriétés

Nom du produit |

(2E)-11-hydroxy-2-dodecenoic acid |

|---|---|

Formule moléculaire |

C12H22O3 |

Poids moléculaire |

214.3 g/mol |

Nom IUPAC |

(E)-11-hydroxydodec-2-enoic acid |

InChI |

InChI=1S/C12H22O3/c1-11(13)9-7-5-3-2-4-6-8-10-12(14)15/h8,10-11,13H,2-7,9H2,1H3,(H,14,15)/b10-8+ |

Clé InChI |

KAAJBSCPZVDDGA-CSKARUKUSA-N |

SMILES isomérique |

CC(CCCCCCC/C=C/C(=O)O)O |

SMILES canonique |

CC(CCCCCCCC=CC(=O)O)O |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

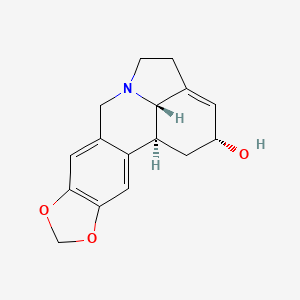

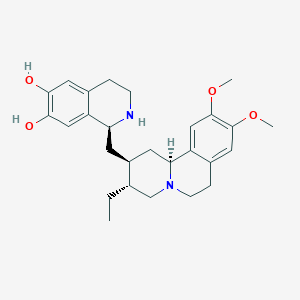

![(6Z,8S,8aS)-6-[(E,2R,6S)-6-hydroxy-2,5-dimethyloct-4-enylidene]-8-methyl-1,2,3,5,7,8a-hexahydroindolizin-8-ol](/img/structure/B1245096.png)

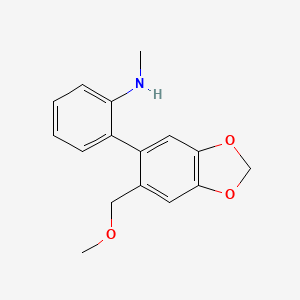

![(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13S,14R,16R,18S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-14,16-diol](/img/structure/B1245099.png)